molecular formula C12H19NO B11795756 2-(Furan-3-yl)-1-isopropylpiperidine

2-(Furan-3-yl)-1-isopropylpiperidine

Cat. No.: B11795756
M. Wt: 193.28 g/mol
InChI Key: WQUDPBGCJQZTRQ-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1-isopropylpiperidine is a heterocyclic organic compound that features a furan ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1-isopropylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-furylmethylamine with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product through nucleophilic substitution followed by cyclization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as alkylation, cyclization, and purification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-3-yl)-1-isopropylpiperidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

2-(Furan-3-yl)-1-isopropylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-isopropylpiperidine involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-(Furan-2-yl)-1-isopropylpiperidine
  • 2-(Furan-3-yl)-1-methylpiperidine
  • 2-(Furan-3-yl)-1-ethylpiperidine

Comparison: Compared to its analogs, 2-(Furan-3-yl)-1-isopropylpiperidine exhibits unique properties due to the specific positioning of the isopropyl group. This can influence its reactivity, binding affinity, and overall biological activity. The presence of the furan ring also imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(furan-3-yl)-1-propan-2-ylpiperidine

InChI

InChI=1S/C12H19NO/c1-10(2)13-7-4-3-5-12(13)11-6-8-14-9-11/h6,8-10,12H,3-5,7H2,1-2H3

InChI Key

WQUDPBGCJQZTRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=COC=C2

Origin of Product

United States

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